molecular formula C9H8ClNO4 B3232133 2-(Carboxymethyl-amino)-5-chloro-benzoic acid CAS No. 133433-34-8

2-(Carboxymethyl-amino)-5-chloro-benzoic acid

Cat. No. B3232133
CAS RN: 133433-34-8
M. Wt: 229.62 g/mol
InChI Key: CMPGYPAVCJOGJW-UHFFFAOYSA-N
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Description

2-(Carboxymethyl-amino)-5-chloro-benzoic acid , also known by its IUPAC name N-(carboxymethyl)alanine hydrochloride , is a chemical compound with the molecular formula C₅H₁₀ClNO₄ . It is a white solid with a melting point range of 238°C to 240°C . This compound contains both carboxylic acid and amino functional groups, making it interesting for various applications.


Synthesis Analysis

The synthesis of This compound involves the carboxymethylation of an amino group on the benzoic acid scaffold. Specific synthetic methods may vary, but one common approach is through the reaction of 5-chloro-anthranilic acid with chloroacetic acid . The carboxymethylation occurs at the amino group, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of This compound consists of a chlorinated benzene ring with a carboxymethyl group attached to the amino nitrogen. The carboxymethyl group provides polarity and solubility, while the chlorine atom imparts reactivity and potential biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include esterification, amidation, and decarboxylation. Researchers have explored its reactivity in the context of drug synthesis and ligand design .


Physical And Chemical Properties Analysis

  • Melting Point : 238°C to 240°C .

properties

IUPAC Name

2-(carboxymethylamino)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPGYPAVCJOGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-chlorobenzoic acid (2.0 g, 11.6 mmol) in 15 ml of 2 N Na2CO3, a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N Na2CO3 was added dropwise. After stirred for 20 hours at 80° C., the reaction mixture was cooled down to room temperature. 50 ml ether and 8 ml of 2 N hydrochloric acid were added to the mixture. The organic phase was separated, and dried with MgSO4. After concentration, a light brown solid was obtained. A white solid (2-(N-carboxymethylamino)-5-chlorobenzoic acid) (1.58 g, yield: 59%; mp: 182-183° C.) was obtained through silica gel column chromatography (ethyl acetate/methanol, v/v, 1/1).
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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